Fosmanogepix

Beschreibung

Eigenschaften

IUPAC Name |

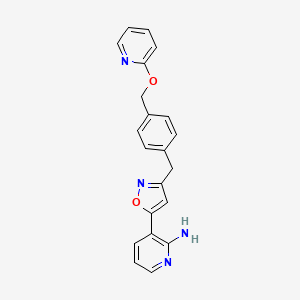

3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c22-21-18(4-3-11-24-21)19-13-17(25-27-19)12-15-6-8-16(9-7-15)14-26-20-5-1-2-10-23-20/h1-11,13H,12,14H2,(H2,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEKTEUGRLFBSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C(N=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045473 | |

| Record name | (3-(3-(4-(((Pyridin-2-yl)oxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936339-60-5 | |

| Record name | E-1210 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936339605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-(3-(4-(((Pyridin-2-yl)oxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-(4-(Pyridin-2-yloxymethyl)--benzyl)-isoxazol-5-yl)-pyridin-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Manogepix | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B1P18ID9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Manogepix: An In-Depth Technical Guide to the Active Moiety of Fosmanogepix

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosmanogepix (FMGX) is a first-in-class, broad-spectrum antifungal agent currently in clinical development for the treatment of invasive fungal infections. It is a water-soluble N-phosphonooxymethylene prodrug that is rapidly and completely converted in vivo by systemic phosphatases to its active moiety, manogepix (MGX).[1][2][3] Manogepix introduces a novel mechanism of action, targeting the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1), a critical component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[4][5][6] This inhibition disrupts the integrity of the fungal cell wall, leading to cell death.[7] This unique target provides manogepix with a broad spectrum of activity, including against pathogens resistant to existing antifungal classes.[1][8] Clinical trials have demonstrated high oral bioavailability of over 90%, enabling a seamless transition between intravenous (IV) and oral formulations.[1][2][8] This guide provides a comprehensive technical overview of manogepix, consolidating in vitro, in vivo, and clinical data, detailing key experimental methodologies, and visualizing the core biological pathways and workflows.

The Prodrug to Active Moiety Conversion

This compound is designed as a phosphate ester prodrug to enhance solubility and stability for administration.[2] Following either intravenous or oral administration, it undergoes rapid and extensive conversion to its active form, manogepix, through hydrolysis by ubiquitous systemic alkaline phosphatases.[2][9][10] This efficient in vivo conversion is a key pharmacokinetic feature, ensuring high systemic exposure to the active antifungal agent.

Figure 1: Conversion of this compound to Manogepix.

Mechanism of Action: The Gwt1 Inhibition Pathway

Manogepix exerts its antifungal effect through a novel mechanism: the specific inhibition of the fungal enzyme Gwt1.[1][10] Gwt1 is an inositol acyltransferase located in the endoplasmic reticulum that catalyzes a crucial early step in the GPI anchor biosynthesis pathway—the acylation of glucosaminyl-phosphatidylinositol (GlcN-PI).[5][11]

GPI anchors are essential for trafficking and anchoring a wide array of mannoproteins to the fungal cell membrane and cell wall.[10][11] These proteins are vital for cell wall integrity, adhesion, biofilm formation, and virulence.[1][11] By inhibiting Gwt1, manogepix prevents the maturation and localization of these critical GPI-anchored proteins.[1][11] This leads to pleiotropic effects, including a weakened cell wall, increased susceptibility to osmotic stress, reduced adherence, and inhibition of hyphal formation.[1][11] Recent structural studies have shown that manogepix acts as a competitive inhibitor, occupying the hydrophobic binding cavity for the enzyme's natural substrate, palmitoyl-CoA.[5][12] Importantly, the closest mammalian ortholog, PIGW, is not significantly inhibited by manogepix, contributing to its selective toxicity.[11]

Figure 2: Manogepix Mechanism of Action via Gwt1 Inhibition.

Quantitative Data

In Vitro Activity

Manogepix demonstrates potent in vitro activity against a wide range of yeasts and molds, including many species resistant to other antifungal classes. The tables below summarize Minimum Inhibitory Concentration (MIC) data for yeasts and Minimum Effective Concentration (MEC) data for molds from various surveillance studies.

Table 1: In Vitro Activity of Manogepix Against Common Yeast Isolates

| Species (No. of Isolates) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) | Reference(s) |

|---|---|---|---|---|

| Candida albicans | 0.008 | 0.008 - 0.06 | ≤0.002 - 0.06 | [13][14] |

| Candida glabrata | 0.015 - 0.03 | 0.06 - 0.12 | ≤0.002 - 0.25 | [13][14] |

| Candida parapsilosis | 0.015 - 0.03 | 0.03 - 0.06 | ≤0.002 - 0.12 | [13][14] |

| Candida tropicalis | 0.015 - 0.03 | 0.03 - 0.06 | ≤0.002 - 0.12 | [13][14] |

| Candida auris (100+) | 0.002 - 0.03 | 0.008 - 0.03 | <0.0005 - 0.06 | [12][15][16] |

| Candida krusei | >8 | >8 | 0.25 - >8 | [13][14] |

| Cryptococcus neoformans (49) | 0.5 | 2 | 0.06 - 4 |[14] |

Table 2: In Vitro Activity of Manogepix Against Common Mold Isolates

| Species (No. of Isolates) | MEC₅₀ (μg/mL) | MEC₉₀ (μg/mL) | MEC Range (μg/mL) | Reference(s) |

|---|---|---|---|---|

| Aspergillus fumigatus | 0.015 | 0.03 | ≤0.008 - 0.06 | [14] |

| Aspergillus flavus | 0.015 | 0.03 | ≤0.008 - 0.03 | [14] |

| Aspergillus niger | 0.015 | 0.03 | ≤0.008 - 0.03 | [14] |

| Scedosporium spp. (12) | 0.06 | 0.12 | 0.03 - 0.12 | [13] |

| Fusarium solani complex | ≤0.015 | 0.03 | ≤0.015 - 0.25 | [9][17][18] |

| Fusarium oxysporum complex | ≤0.015 | 0.03 | ≤0.015 - 0.125 |[9][17][18] |

Pharmacokinetics

Pharmacokinetic studies in healthy volunteers have demonstrated that this compound is well-tolerated and exhibits a favorable profile, characterized by high oral bioavailability and dose-proportional exposure of manogepix.

Table 3: Manogepix Pharmacokinetic Parameters in Healthy Adults (Phase 1 Studies)

| Administration | Dose | Cₘₐₓ (μg/mL) | AUC (μg·h/mL) | Half-life (t½) | Oral Bioavailability | Reference(s) |

|---|---|---|---|---|---|---|

| Single IV Dose | 10 - 1,000 mg | 0.16 - 12.0 | 4.05 - 400 | ~49-75 h | N/A | [9][19][20] |

| Multiple IV Doses | 50 - 600 mg | 0.67 - 15.4 | 6.39 - 245 | ~49-75 h | N/A | [9][19][20] |

| Single Oral Dose | 100 - 500 mg | 1.30 - 6.41 | 87.5 - 205 | ~49-75 h | 90.6% - 101.2% | [19][20] |

| Multiple Oral Doses | 500 - 1,000 mg | 6.18 - 21.3 | 50.8 - 326 | ~49-75 h | 90.6% - 101.2% |[19][20] |

In Vivo Efficacy

This compound has demonstrated significant in vivo efficacy in various animal models of invasive fungal infections. A Phase 2 clinical trial has also provided evidence of its efficacy in treating candidemia caused by Candida auris.

Table 4: Summary of In Vivo and Clinical Efficacy Data

| Infection Model / Clinical Setting | Pathogen | Key Findings | Reference(s) |

|---|---|---|---|

| Murine Disseminated Candidiasis | Candida auris (fluconazole-resistant) | Significant improvements in survival and reductions in kidney and brain fungal burden, even with delayed therapy. | [21][22] |

| Rabbit Disseminated Candidiasis | Candida albicans | Significant decrease in fungal burden in vitreous, choroid, and CNS tissues. Manogepix demonstrated good tissue penetration. | [8][23] |

| Phase 2 Clinical Trial (Candidemia) | Candida auris | 89% treatment success rate (8/9 patients) at the end of study treatment. Drug was safe and well-tolerated. |[24] |

Detailed Experimental Protocols

In Vitro Susceptibility Testing

The in vitro activity of manogepix is determined using standardized reference methods from the Clinical and Laboratory Standards Institute (CLSI).

Protocol for Yeasts (based on CLSI M27): [4][16][25]

-

Inoculum Preparation: Fungal isolates are cultured on potato dextrose agar for 24-48 hours. Colonies are suspended in sterile saline, and the turbidity is adjusted spectrophotometrically to match a 0.5 McFarland standard, resulting in a stock suspension. This is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Antifungal Preparation: Manogepix is serially diluted in RPMI 1640 medium (buffered with MOPS to pH 7.0, without bicarbonate) in 96-well microtiter plates.

-

Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

-

Endpoint Reading (MIC): The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of manogepix that causes a prominent decrease in turbidity (typically ≥50% growth inhibition) compared to the drug-free growth control well.

Protocol for Molds (based on CLSI M38): [1][6][15]

-

Inoculum Preparation: Conidia are harvested from 7-day-old cultures on potato dextrose agar. The suspension is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

-

Antifungal Preparation & Incubation: Performed as described for yeasts. Incubation times are typically 48-72 hours at 35°C.

-

Endpoint Reading (MEC): For Gwt1 inhibitors like manogepix, the endpoint is the Minimum Effective Concentration (MEC). The MEC is the lowest drug concentration at which abnormal, small, rounded, and highly branched hyphae are observed microscopically, compared to the normal hyphal growth in the control well.

Figure 3: Antifungal Susceptibility Testing Workflow.

Murine Model of Disseminated Candidiasis

Animal models are crucial for evaluating in vivo efficacy. The following is a generalized protocol based on published studies.[21][22]

-

Animals: Immunocompetent or neutropenic mice (e.g., BALB/c) are used. Neutropenia is typically induced with cyclophosphamide (e.g., 150-250 mg/kg) administered intraperitoneally prior to and/or after infection.

-

Infection: Mice are infected via the lateral tail vein with a target inoculum of a Candida species (e.g., 1 x 10⁵ to 5 x 10⁶ CFU/mouse).

-

Treatment: Therapy with this compound is initiated at a defined time point post-infection (e.g., 2 to 24 hours). The drug is administered via oral gavage or intraperitoneal injection at various dosing regimens (e.g., 78 mg/kg once daily). Treatment typically continues for 7 days.

-

Outcome Assessment:

-

Survival: Mice are monitored daily for a predetermined period (e.g., 21 days), and survival curves are generated.

-

Fungal Burden: At the end of the treatment period, mice are euthanized. Organs (typically kidneys, brain, and liver) are harvested, homogenized, and plated on selective agar to quantify the fungal load (CFU/gram of tissue).

-

Pharmacokinetic Analysis in Plasma

Quantification of manogepix in biological matrices is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13][23]

-

Sample Collection: Blood samples are collected from study subjects at predefined time points into tubes containing an anticoagulant (e.g., K₂EDTA). Plasma is separated by centrifugation and stored at -70°C until analysis.

-

Sample Preparation: Plasma samples (e.g., 100 µL) are prepared by protein precipitation. An organic solvent, typically acetonitrile containing an internal standard, is added to the plasma. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

LC-MS/MS Analysis: The resulting supernatant is injected into an LC-MS/MS system.

-

Chromatography: Manogepix is separated from other plasma components on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).

-

Mass Spectrometry: The analyte is detected using a triple quadrupole mass spectrometer in positive ion mode. Specific precursor-to-product ion transitions for manogepix and its internal standard are monitored using Multiple Reaction Monitoring (MRM) for quantification.

-

-

Data Analysis: A calibration curve is generated using standards of known concentrations, and the concentration of manogepix in the unknown samples is determined.

Phase 1 Clinical Trial Design

Phase 1 studies are designed to assess the safety, tolerability, and pharmacokinetics of a new drug in healthy volunteers.[9]

-

Study Design: Typically randomized, double-blind, placebo-controlled studies involving single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.

-

SAD Cohorts: Subjects receive a single dose of this compound (IV or oral) or placebo. Doses are escalated in subsequent cohorts after safety data from the previous cohort are reviewed.

-

MAD Cohorts: Subjects receive once-daily doses of this compound (IV or oral) or placebo for a specified duration (e.g., 14 days).

-

Assessments:

-

Safety: Monitored through adverse event reporting, physical examinations, vital signs, ECGs, and clinical laboratory tests.

-

Pharmacokinetics: Serial blood samples are collected over a defined period after dosing to determine the plasma concentrations of manogepix and calculate key PK parameters (Cₘₐₓ, AUC, t½).

-

Figure 4: Typical Phase 1 SAD/MAD Clinical Trial Workflow.

Conclusion

Manogepix, the active moiety of this compound, represents a significant advancement in antifungal therapy. Its novel mechanism of action, targeting the essential fungal enzyme Gwt1, provides a broad spectrum of activity, including against multidrug-resistant pathogens that pose a serious threat to public health. The favorable pharmacokinetic profile, characterized by high oral bioavailability, allows for flexible IV and oral administration. The comprehensive data from in vitro, in vivo, and clinical studies underscore the potential of this compound as a valuable new treatment option for patients suffering from severe and difficult-to-treat invasive fungal infections. Continued clinical development is warranted to fully establish its role in the antifungal armamentarium.

References

- 1. img.antpedia.com [img.antpedia.com]

- 2. scribd.com [scribd.com]

- 3. njccwei.com [njccwei.com]

- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 5. benchchem.com [benchchem.com]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. researchgate.net [researchgate.net]

- 8. Safety and Pharmacokinetics of Intravenous and Oral this compound, a First-in-Class Antifungal Agent, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multiparametric LC-MS/MS method for simultaneous determination of eleven antifungal drugs and metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics, safety, and tolerability of this compound IV to oral switch and multiple IV doses in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. niaid.nih.gov [niaid.nih.gov]

- 14. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 15. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]

- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 18. Synthesis of analogs of the Gwt1 inhibitor Manogepix (APX001A) and in vitro evaluation against Cryptococcus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Efficacy of Delayed Therapy with this compound (APX001) in a Murine Model of Candida auris Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Efficacy of Delayed Therapy with this compound (APX001) in a Murine Model of Candida auris Invasive Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. webstore.ansi.org [webstore.ansi.org]

- 24. journals.asm.org [journals.asm.org]

- 25. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fosmanogepix: Structure, Properties, and Mechanism

Fosmanogepix is a first-in-class antifungal agent under investigation for the treatment of invasive fungal infections, including those caused by Candida, Aspergillus, and other rare molds.[1][2] As a novel N-phosphonooxymethyl prodrug, it addresses a critical need for new therapeutic options, particularly against drug-resistant fungal strains.[1][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its evaluation.

Chemical Structure and Properties

This compound (also known as APX001) is systematically converted in vivo by systemic phosphatases to its active moiety, manogepix (MGX).[4][5] This conversion is rapid and complete, leading to the bioavailability of the active compound that targets the fungal cell.[6][7]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | [2-amino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-ium-1-yl]methyl hydrogen phosphate[8] |

| CAS Number | 2091769-17-2[8][9] |

| Molecular Formula | C₂₂H₂₁N₄O₆P[8][10] |

| SMILES | C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C(--INVALID-LINK--COP(=O)(O)[O-])N[8] |

| InChIKey | JQONJQKKVAHONF-UHFFFAOYSA-N[8][11] |

| Synonyms | APX001, E1211[8][10] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 468.4 g/mol | [8][11] |

| Appearance | White to yellow solid | [10] |

| Solubility | DMSO: 5.0 mg/mL (with pH adjustment and sonication) | [6][12] |

| Water Solubility (Predicted) | 0.0209 mg/mL | [13] |

| logP (Predicted) | 1.13 | [13] |

| pKa (Strongest Acidic, Predicted) | 0.44 | [13] |

| pKa (Strongest Basic, Predicted) | 3.87 |[13] |

Mechanism of Action: Inhibition of Gwt1

The antifungal activity of this compound is mediated by its active form, manogepix, which introduces a novel mechanism of action by selectively inhibiting the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1).[4][14] This enzyme is a highly conserved inositol acylase that catalyzes a critical early step in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway within the endoplasmic reticulum.[3][15]

The inhibition of Gwt1 by manogepix is competitive, with the drug occupying the hydrophobic binding cavity for the enzyme's natural substrate, palmitoyl-CoA.[16] This action prevents the inositol acylation of glucosaminyl-phosphatidylinositol (GlcN-PI), a key step for the maturation of GPI anchors.[15] GPI anchors are essential for trafficking and anchoring a wide variety of mannoproteins to the fungal cell wall and membrane.[3]

The disruption of this pathway has several downstream consequences:

-

Compromised Cell Wall Integrity: The absence of properly anchored mannoproteins weakens the fungal cell wall, making the cell susceptible to osmotic stress and lysis.[5][14]

-

Inhibition of Virulence Factors: Manogepix has been shown to inhibit key virulence factors in fungi, including adherence, germ tube formation, and biofilm formation.[2][8]

-

Broad-Spectrum Activity: Because the Gwt1 enzyme is highly conserved across many fungal species, its inhibition provides manogepix with a broad spectrum of activity, including against pathogens resistant to other antifungal classes like azoles and echinocandins.[1][2] Importantly, manogepix does not inhibit the closest human homolog, PIGW, ensuring high selectivity for the fungal target.[17][18]

Experimental Protocols

Standardized methods are crucial for evaluating the in vitro activity of antifungal agents. For manogepix, broth microdilution assays according to Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines are commonly employed.[19][20][21]

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for yeasts and the Minimum Effective Concentration (MEC) for molds. The active moiety, manogepix, is used for all in vitro testing.[22]

-

Preparation of Manogepix Solutions:

-

Stock Solution: Prepare a stock solution of manogepix analytical powder in 100% dimethyl sulfoxide (DMSO).[20][22]

-

Working Solutions: Perform serial twofold dilutions of the stock solution in RPMI-1640 medium (buffered with MOPS, without sodium bicarbonate) to create working solutions at 2x the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.[19][22]

-

-

Inoculum Preparation:

-

Yeasts (Candida spp.): Culture the isolate on appropriate agar. Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum of 0.5–2.5 x 10³ CFU/mL.[22]

-

Molds (Aspergillus spp.): Grow the isolate on potato dextrose agar for 5-7 days to encourage sporulation. Harvest conidia using sterile saline with a wetting agent (e.g., 0.05% Tween 80). Adjust the conidial suspension to a final concentration of 0.4–5 x 10⁴ CFU/mL.[19][22]

-

-

Assay Procedure:

-

Dispense 100 µL of the 2x manogepix working solutions into the wells of a 96-well microtiter plate.[19]

-

Include growth control (drug-free medium + inoculum) and sterility control (drug-free medium only) wells.[19]

-

Add 100 µL of the adjusted fungal inoculum to each well (except the sterility control).[19]

-

Seal the plates and incubate at 35°C. Incubation times vary by organism: 24 hours for Candida, 48 hours for Aspergillus, and up to 72 hours for Scedosporium.[22]

-

-

Reading and Interpretation:

-

MIC (for yeasts): Read visually or with a spectrophotometer. The MIC is the lowest drug concentration that causes a significant diminution of growth (typically ≥50%) compared to the growth control.[20]

-

MEC (for molds): Read visually using a magnifying mirror or microscope. The MEC is the lowest drug concentration at which aberrant, small, and rounded hyphal forms are observed, as opposed to the normal filamentous growth seen in the control well.[20][21]

-

In vivo studies are essential to confirm the therapeutic potential of this compound. Efficacy has been demonstrated in various murine and rabbit models of disseminated and pulmonary fungal infections.[3][23][24]

A typical experimental design involves:

-

Immunosuppression: Animals (e.g., mice) are often rendered neutropenic or otherwise immunocompromised to establish a robust infection.[3]

-

Infection: Animals are infected intravenously (for disseminated disease) or intranasally (for pulmonary disease) with a standardized inoculum of the fungal pathogen (e.g., C. albicans, A. fumigatus).[3][25]

-

Treatment: this compound is administered (e.g., orally or intravenously) at various dosages, starting hours or days after infection.[25]

-

Endpoint Evaluation: Efficacy is assessed based on endpoints such as survival rates, reduction in fungal burden (CFU) in target organs (e.g., kidneys, liver, lungs), and histopathological analysis.[3][25] These studies have consistently shown that this compound significantly improves survival and reduces fungal load compared to placebo controls.[3][25]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. glpbio.com [glpbio.com]

- 8. This compound | C22H21N4O6P | CID 44123754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. GSRS [precision.fda.gov]

- 12. abmole.com [abmole.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. What is this compound used for? [synapse.patsnap.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Portico [access.portico.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. rrpress.utsa.edu [rrpress.utsa.edu]

- 21. In Vitro Activity of Manogepix (APX001A) and Comparators against Contemporary Molds: MEC Comparison and Preliminary Experience with Colorimetric MIC Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. [PDF] this compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials | Semantic Scholar [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. Therapeutic Potential of this compound (APX001) for Intra-abdominal Candidiasis: from Lesion Penetration to Efficacy in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Spectrum of Activity of Fosmanogepix Against Candida Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosmanogepix, a first-in-class antifungal agent, demonstrates potent in vitro activity against a broad spectrum of Candida species, including strains resistant to existing antifungal therapies. As the prodrug of manogepix, it acts via a novel mechanism, inhibiting the fungal enzyme Gwt1, which is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. This disruption of cell wall integrity leads to fungal cell death. This technical guide provides a comprehensive overview of the in vitro activity of this compound against clinically relevant Candida species, details the experimental protocols for susceptibility testing, and illustrates key pathways and workflows.

Mechanism of Action

This compound is rapidly converted in vivo to its active moiety, manogepix. Manogepix targets and inhibits the Gwt1 enzyme, a key component in the fungal cell wall biosynthesis pathway[1]. This enzyme is responsible for the acylation of inositol, an essential step in the formation of GPI anchors. These anchors are vital for attaching mannoproteins to the fungal cell wall, a process critical for fungal growth, adhesion, and virulence[1][2]. By inhibiting Gwt1, manogepix disrupts the integrity of the fungal cell wall, leading to pleiotropic effects including altered cell morphology, reduced adhesion, and ultimately, fungal cell death[2].

Data Presentation: In Vitro Susceptibility of Candida Species to Manogepix

The following tables summarize the minimum inhibitory concentration (MIC) data for manogepix against various Candida species, as determined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodologies.

Table 1: Manogepix MICs against Candida albicans

| Study Reference | Methodology | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Pfaller et al. (2019)[3] | CLSI | 588 | ≤0.002–0.5 | 0.004 | 0.008 |

| Pfaller et al. (2022)[4] | CLSI | 498 | ≤0.002–0.06 | 0.004 | 0.008 |

| Arendrup et al. (2020)[5] | EUCAST | 1007 | ≤0.002–0.25 | 0.008 | 0.016 |

| Phase 2 Trial Data[2] | CLSI | 8 | 0.002–0.008 | - | - |

Table 2: Manogepix MICs against Candida auris

| Study Reference | Methodology | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Maphanga et al. (2022)[6] | CLSI (modified) | 394 | 0.002–0.063 | 0.008 | 0.016 |

| Zhu et al. (2020)[7] | CLSI | 200 | 0.004–0.06 | 0.03 | 0.03 |

| Arendrup et al. (2020)[8] | CLSI | 122 | 0.001–0.25 | 0.008 | 0.03 |

| Arendrup et al. (2020)[8] | EUCAST | 122 | 0.001–0.125 | 0.016 | 0.03 |

| Phase 2 Trial Data[2] | CLSI | 9 | 0.008–0.015 | - | - |

| Phase 2 Trial Data[2] | EUCAST | 9 | 0.004–0.03 | - | - |

Table 3: Manogepix MICs against Candida glabrata

| Study Reference | Methodology | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Pfaller et al. (2019)[3] | CLSI | 240 | ≤0.002–1 | 0.015 | 0.03 |

| Pfaller et al. (2022)[4] | CLSI | 196 | ≤0.002–0.25 | 0.015 | 0.03 |

| Arendrup et al. (2020)[5] | EUCAST | 399 | ≤0.002–0.5 | 0.016 | 0.03 |

| Phase 2 Trial Data[2] | CLSI | 5 | 0.004–0.016 | - | - |

Table 4: Manogepix MICs against Candida parapsilosis Complex

| Study Reference | Methodology | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Pfaller et al. (2019)[3] | CLSI | 158 | ≤0.002–0.25 | 0.008 | 0.015 |

| Pfaller et al. (2022)[4] | CLSI | 141 | ≤0.002–0.12 | 0.008 | 0.015 |

| Arendrup et al. (2020)[5] | EUCAST | 212 | ≤0.002–0.125 | 0.016 | 0.03 |

| Phase 2 Trial Data[2] | CLSI | 4 | 0.004–0.008 | - | - |

Table 5: Manogepix MICs against Other Candida Species

| Species | Study Reference | Methodology | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| C. tropicalis | Pfaller et al. (2019)[3] | CLSI | 108 | ≤0.002–0.25 | 0.015 | 0.03 |

| C. krusei | Pfaller et al. (2019)[3] | CLSI | 49 | 0.5–>2 | >2 | >2 |

| C. dubliniensis | Pfaller et al. (2022)[4] | CLSI | 29 | ≤0.002–0.015 | 0.004 | 0.008 |

| C. lusitaniae | Pfaller et al. (2022)[4] | CLSI | 22 | 0.008–0.25 | 0.03 | 0.12 |

| C. guilliermondii | Arendrup et al. (2020)[5] | EUCAST | 30 | 0.008–0.06 | 0.03 | 0.03 |

Experimental Protocols: Antifungal Susceptibility Testing

The in vitro activity of manogepix is predominantly determined using broth microdilution methods standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) Definitive Document E.Def 7.3.2[9][10][11].

CLSI M27 Broth Microdilution Method

The CLSI M27 standard provides a reference method for the quantitative determination of MICs of antifungal agents against yeasts that cause invasive infections[9].

-

Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0.

-

Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in the test medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Antifungal Agent Preparation: Manogepix is serially diluted in the test medium in 96-well microtiter plates.

-

Incubation: The inoculated plates are incubated at 35°C for 24 hours.

-

Endpoint Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control well.

EUCAST E.Def 7.3.2 Broth Microdilution Method

The EUCAST methodology is another widely accepted standard for antifungal susceptibility testing[1][10][11].

-

Medium: RPMI 1640 medium supplemented with 2% glucose and buffered with MOPS to a pH of 7.0.

-

Inoculum Preparation: A suspension of yeast cells is prepared in sterile saline and adjusted spectrophotometrically to a specific optical density. This is further diluted to achieve a final inoculum density of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.

-

Antifungal Agent Preparation: Similar to the CLSI method, serial dilutions of manogepix are prepared in the microtiter plates.

-

Incubation: Plates are incubated at 35-37°C for 24 hours.

-

Endpoint Determination: The endpoint is determined spectrophotometrically as the lowest drug concentration that inhibits growth by ≥50% compared to the drug-free control.

Conclusion

This compound exhibits potent and broad-spectrum in vitro activity against a wide range of Candida species, including multidrug-resistant isolates such as Candida auris. Its novel mechanism of action, targeting the fungal-specific enzyme Gwt1, provides a promising therapeutic option in the face of growing antifungal resistance. The standardized methodologies of CLSI and EUCAST are crucial for the accurate and reproducible determination of its in vitro efficacy. Further clinical investigations are warranted to fully establish the clinical utility of this compound in the treatment of invasive candidiasis.

References

- 1. scribd.com [scribd.com]

- 2. A Mini-Review of In Vitro Data for Candida Species, Including C. auris, Isolated during Clinical Trials of Three New Antifungals: this compound, Ibrexafungerp, and Rezafungin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Activity of APX001A (Manogepix) and Comparator Agents against 1,706 Fungal Isolates Collected during an International Surveillance Program in 2017 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Manogepix (APX001A) Displays Potent In Vitro Activity against Human Pathogenic Yeast, but with an Unexpected Correlation to Fluconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. In Vitro Activity of Manogepix against Multidrug-Resistant and Panresistant Candida auris from the New York Outbreak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Manogepix (APX001A) In Vitro Activity against Candida auris: Head-to-Head Comparison of EUCAST and CLSI MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 10. EUCAST: Document Archive [eucast.org]

- 11. A Pragmatic Approach to Susceptibility Classification of Yeasts without EUCAST Clinical Breakpoints | MDPI [mdpi.com]

Fosmanogepix: A Technical Guide to its Activity Against Azole-Resistant Aspergillus fumigatus

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of azole resistance in Aspergillus fumigatus poses a significant threat to the successful management of invasive aspergillosis (IA), a life-threatening infection, particularly in immunocompromised patient populations. This has necessitated the development of novel antifungal agents with alternative mechanisms of action. Fosmanogepix, a first-in-class antifungal agent, represents a promising therapeutic option to address this unmet medical need. It is a water-soluble N-phosphonooxymethylene prodrug of manogepix (MGX), its active moiety.[1][2] This technical guide provides a comprehensive overview of the activity of this compound against azole-resistant Aspergillus fumigatus, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation.

This compound exhibits broad-spectrum activity against a range of yeasts and molds, including multidrug-resistant strains.[3][4][5] Its unique mechanism of action allows it to bypass the common resistance pathways that affect existing antifungal drug classes, such as the azoles and echinocandins.[1][2] Clinical trials have demonstrated its potential as a safe and effective treatment for invasive fungal infections, with the added benefit of both intravenous and oral formulations, allowing for a seamless transition in therapy.[3][4]

Mechanism of Action

Manogepix, the active form of this compound, targets a novel fungal enzyme, Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1).[1][6][7] This enzyme plays a crucial role in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for attaching mannoproteins to the fungal cell wall.[1][6] By inhibiting Gwt1, manogepix disrupts the integrity of the fungal cell wall, leading to impaired fungal adhesion, invasion of host cells, and ultimately, fungal cell death.[6][7][8] This mechanism is distinct from that of other antifungal classes; for instance, azoles inhibit ergosterol biosynthesis, while echinocandins target glucan synthesis. The fungal specificity of manogepix is highlighted by its lack of activity against the closest mammalian ortholog of Gwt1, PIGW (phosphatidylinositol glycan anchor biosynthesis class W).[6]

References

- 1. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections [mdpi.com]

- 3. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: The Novel Anti-Fungal Agent's Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. jwatch.org [jwatch.org]

The Novel Antifungal Target of Fosmanogepix: A Technical Guide to Gwt1 Inhibition in Fungal Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosmanogepix is a first-in-class antifungal agent currently in clinical development for the treatment of invasive fungal infections.[1] It represents a significant advancement in the field due to its novel mechanism of action, which targets a previously unexploited enzyme in the fungal cell wall synthesis pathway.[1] this compound is a water-soluble N-phosphonooxymethylene prodrug that is rapidly converted in vivo to its active moiety, manogepix.[2] Manogepix exhibits broad-spectrum activity against a wide range of clinically important yeasts and molds, including drug-resistant strains.[1] This technical guide provides an in-depth overview of the molecular target of this compound, the fungal enzyme Gwt1, and its critical role in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, a key process in fungal cell wall integrity.

Mechanism of Action: Inhibition of Gwt1 and Disruption of GPI Anchor Biosynthesis

The primary target of manogepix is the fungal enzyme Gwt1 (Glycosylphosphatidylinositol-anchored wall protein transfer protein 1).[3][4] Gwt1 is a highly conserved and essential enzyme in fungi that catalyzes the inositol acylation of glucosaminyl-phosphatidylinositol (GlcN-PI), a critical early step in the GPI anchor biosynthesis pathway.[5][6] This pathway is responsible for the synthesis of GPI anchors, which are complex glycolipids that anchor a wide variety of proteins to the fungal cell membrane and are essential for their proper localization and function.[7]

By inhibiting Gwt1, manogepix effectively blocks the maturation and trafficking of GPI-anchored proteins to the cell wall.[5] These proteins play crucial roles in maintaining cell wall integrity, adhesion, biofilm formation, and overall fungal virulence.[2][8] The disruption of this pathway leads to a pleiotropic effect on the fungal cell, ultimately resulting in compromised cell wall structure and fungal cell death.[6] A key advantage of this novel mechanism is its specificity for the fungal Gwt1 enzyme, with no significant inhibition of the closest human homolog, PIG-W, which minimizes the potential for off-target effects in the host.[9]

Fungal GPI Anchor Biosynthesis Pathway

The biosynthesis of GPI anchors is a complex, multi-step process that occurs primarily in the endoplasmic reticulum. The inhibition of Gwt1 by manogepix is a critical disruption in this essential pathway.

Quantitative Data: In Vitro Activity of Manogepix

The in vitro activity of manogepix has been extensively evaluated against a broad range of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Effective Concentration (MEC) values for key fungal species. Data is primarily based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution methodology.

Table 1: In Vitro Activity of Manogepix against Candida Species

| Organism | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |

| Candida albicans | 0.002 - 0.03 | 0.008 | 0.016 | [1][10] |

| Candida glabrata | 0.004 - 0.12 | 0.03 | 0.06 | [10] |

| Candida parapsilosis | 0.008 - 0.06 | 0.016 | 0.03 | [10] |

| Candida tropicalis | 0.004 - 0.03 | 0.008 | 0.016 | [10] |

| Candida krusei | 2 - >32 | >32 | >32 | [1] |

| Candida auris | 0.001 - 0.25 | 0.004 - 0.008 | 0.015 - 0.03 | [6][11] |

Table 2: In Vitro Activity of Manogepix against Aspergillus Species and Other Molds

| Organism | MEC Range (mg/L) | MEC50 (mg/L) | MEC90 (mg/L) | Reference(s) |

| Aspergillus fumigatus | 0.008 - 0.125 | 0.03 | 0.06 | [12] |

| Aspergillus flavus | 0.016 - 0.125 | 0.03 | 0.06 | [12] |

| Aspergillus niger | 0.008 - 0.06 | 0.03 | 0.03 | [12] |

| Aspergillus terreus | 0.016 - 0.125 | 0.06 | 0.125 | [12] |

| Scedosporium spp. | 0.016 - 0.12 | 0.03 | 0.06 | [5] |

| Lomentospora prolificans | 0.016 - 0.12 | 0.03 | 0.06 | [5] |

| Fusarium spp. | 0.008 - 0.25 | 0.016 | 0.06 | [5] |

Experimental Protocols

Antifungal Susceptibility Testing: CLSI Broth Microdilution Method (M27-A3)

The determination of MIC values for manogepix against yeast isolates is performed following the reference method for broth dilution antifungal susceptibility testing of yeasts, as described by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[3][8]

Detailed Methodology:

-

Inoculum Preparation: Fungal isolates are subcultured on potato dextrose agar to ensure purity and viability. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 10^3 colony-forming units (CFU)/mL.

-

Microdilution Plate Preparation: Manogepix is serially diluted in RPMI 1640 medium in 96-well microdilution plates to obtain a range of concentrations.

-

Inoculation and Incubation: Each well of the microdilution plate is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of manogepix that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the drug-free control well.

In Vitro Gwt1 Enzyme Inhibition Assay

The inhibitory activity of manogepix on the Gwt1 enzyme can be assessed using a cell-free assay with fungal microsomes and detection by thin-layer chromatography (TLC).

Detailed Methodology:

-

Preparation of Fungal Microsomes:

-

Fungal cells (e.g., Saccharomyces cerevisiae overexpressing Gwt1) are cultured and harvested.

-

The cell pellet is washed and then lysed using methods such as glass bead disruption in a suitable buffer containing protease inhibitors.

-

The cell lysate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in endoplasmic reticulum-associated enzymes like Gwt1.

-

-

Enzyme Inhibition Reaction:

-

The reaction mixture contains fungal microsomes, the substrate glucosaminyl-phosphatidylinositol (GlcN-PI), a radiolabeled acyl-CoA (e.g., [14C]palmitoyl-CoA), and varying concentrations of manogepix or a control compound.

-

The reaction is initiated and incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

-

Lipid Extraction and TLC Analysis:

-

The reaction is stopped, and the lipids are extracted from the reaction mixture using a solvent system (e.g., chloroform/methanol).

-

The extracted lipids are spotted onto a TLC plate.

-

The TLC plate is developed in a suitable solvent system to separate the lipid components.

-

-

Detection and Quantification:

-

The radiolabeled product, glucosaminyl-(acyl)phosphatidylinositol (GlcN-(acyl)PI), is visualized and quantified using autoradiography or a phosphorimager.

-

The inhibitory effect of manogepix is determined by the reduction in the formation of the radiolabeled product compared to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, can then be calculated.

-

Conclusion

This compound, through its active moiety manogepix, introduces a novel and highly specific mechanism of action to the arsenal of antifungal therapies. By targeting the essential fungal enzyme Gwt1 and disrupting the GPI anchor biosynthesis pathway, it effectively compromises the integrity of the fungal cell wall, leading to broad-spectrum antifungal activity. The data presented in this technical guide underscore the potent in vitro efficacy of manogepix against a wide array of pathogenic fungi, including those resistant to existing antifungal agents. The detailed experimental protocols provide a framework for the continued investigation and evaluation of this promising new class of antifungals. The unique target and favorable preclinical profile of this compound position it as a valuable candidate for addressing the growing challenge of invasive fungal infections.

References

- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. standards.globalspec.com [standards.globalspec.com]

- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. Evaluation of Resistance Development to the Gwt1 Inhibitor Manogepix (APX001A) in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insights into the inhibition mechanism of fungal GWT1 by manogepix - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. LabXchange [labxchange.org]

- 9. How to Run a Thin-Layer Chromatography : 6 Steps - Instructables [instructables.com]

- 10. youtube.com [youtube.com]

- 11. US20060240429A1 - Method of screening compound inhibiting enzymatic activity of gwt1 gene product - Google Patents [patents.google.com]

- 12. scribd.com [scribd.com]

A Deep Dive into the Pharmacokinetics and Bioavailability of Oral Fosmanogepix

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fosmanogepix (FMGX) is a first-in-class, broad-spectrum antifungal agent under clinical development for the treatment of invasive fungal infections.[1] As a prodrug, this compound is rapidly converted to its active moiety, manogepix (MGX), by systemic phosphatases following both intravenous (IV) and oral administration.[1][2] Manogepix exerts its antifungal activity by targeting the fungal enzyme Gwt1, which is crucial for the synthesis of glycosylphosphatidylinositol (GPI)-anchored proteins. This inhibition disrupts the fungal cell wall, leading to cell death.[1][3][4][5] A key attribute of this compound is its high oral bioavailability, which facilitates a seamless transition from intravenous to oral therapy.[1][2] This guide provides a comprehensive technical overview of the pharmacokinetics and bioavailability of oral this compound, summarizing key clinical trial data and experimental protocols.

Mechanism of Action

Manogepix, the active form of this compound, inhibits the Gwt1 enzyme, a critical component in the fungal cell wall biosynthesis pathway.[3][6] Gwt1 is responsible for the inositol acylation of glucosaminyl phosphatidylinositol (GlcN-PI), an essential early step in the GPI-anchor biosynthesis pathway, which occurs in the endoplasmic reticulum.[5] By inhibiting Gwt1, manogepix disrupts the maturation and localization of GPI-anchored mannoproteins, which are vital for the structural integrity and virulence of the fungal cell.[3][5] This novel mechanism of action provides activity against a wide range of yeasts and molds, including multidrug-resistant strains.[2][5]

Pharmacokinetics of Oral this compound

The pharmacokinetic profile of this compound has been extensively evaluated in Phase 1 and Phase 2 clinical trials in both healthy volunteers and patient populations. These studies have consistently shown high oral bioavailability and dose-proportional pharmacokinetics of the active moiety, manogepix.[1]

Pharmacokinetic Parameters in Healthy Volunteers

Clinical trials in healthy adult volunteers have demonstrated the favorable pharmacokinetic profile of oral this compound. Both single ascending dose (SAD) and multiple ascending dose (MAD) studies have been conducted.

Table 1: Single Ascending Dose (SAD) Pharmacokinetics of Oral Manogepix in Healthy Volunteers [7][8]

| Dose (mg) | Cmax (μg/mL) | AUC (μg·h/mL) |

| 100 | 1.30 | 87.5 |

| 300 | - | - |

| 500 | 6.41 | 205 |

Data presented as geometric mean values.

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetics of Oral Manogepix in Healthy Volunteers (14 days of dosing) [2][9]

| Dose (mg) | Cmax (μg/mL) | AUC0-24 (μg·h/mL) | Half-life (days) |

| 500 | 6.18 | 192 | ~2.5 |

| 1000 | 21.3 | 325 | ~2.5 |

Data presented as geometric mean values.

Pharmacokinetics in Special Populations

A study in patients with acute myeloid leukaemia (AML) and neutropenia receiving remission induction chemotherapy evaluated the pharmacokinetics of oral this compound at a dose of 500 mg once daily for 14 days.[10] The results were in line with data from healthy volunteers, suggesting that the pharmacokinetics of manogepix are not significantly altered in this patient population.[10]

Bioavailability

Oral bioavailability of manogepix following administration of this compound has been reported to be greater than 90%.[2][9][10][11] This high bioavailability allows for a seamless transition from intravenous to oral dosing without compromising drug exposure.[2][11] A study evaluating an IV to oral switch demonstrated that plasma concentrations of manogepix were maintained after switching from 600 mg IV to 800 mg oral daily doses.[12][13]

Food Effect

The administration of oral this compound with a high-fat, high-calorie meal has been shown to have no significant effect on the rate or extent of absorption of manogepix.[9] However, administration under post-cibum (after a meal) conditions improved tolerability compared to ante-cibum (before a meal) conditions.[7][8]

Experimental Protocols

The pharmacokinetic data presented were generated from rigorously designed clinical trials. The following sections detail the methodologies employed in key studies.

Phase 1 Single and Multiple Ascending Dose Studies

-

Study Design: These were placebo-controlled, single- and multiple-ascending dose studies.[7][8] In the SAD portion, subjects received single oral doses of this compound (e.g., 100 mg, 300 mg, 500 mg) or placebo, with a washout period between doses.[9] In the MAD portion, subjects received daily oral doses of this compound (e.g., 500 mg, 1000 mg) or placebo for 14 consecutive days.[9]

-

Subject Population: Healthy adult volunteers, typically aged 18 to 55 years.[7][8]

-

Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of manogepix.[1]

-

Analytical Method: Plasma concentrations of manogepix were determined using validated analytical methods, though specific details of the assays are not consistently reported in the cited literature.

-

Safety Monitoring: Safety and tolerability were assessed throughout the trials via monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[9]

IV to Oral Switch Study

-

Study Design: This was a Phase 1, placebo-controlled study to evaluate the safety, tolerability, and pharmacokinetics of switching from intravenous to oral this compound.[12][13]

-

Subject Population: Healthy adult volunteers, aged 18 to 65 years.[12][13]

-

Dosing Regimen: Participants received two IV loading doses of 1,000 mg, followed by 600 mg IV daily, and then switched to 800 mg oral daily doses.[12][13]

-

Pharmacokinetic Assessment: The study aimed to demonstrate that steady-state plasma concentrations of manogepix were maintained after the switch from IV to oral administration.[12][13]

Conclusion

Oral this compound demonstrates a favorable pharmacokinetic profile characterized by high bioavailability, dose-proportional exposure of its active moiety manogepix, and a long half-life supporting once-daily dosing. The ability to switch from intravenous to oral administration without compromising therapeutic drug levels offers a significant clinical advantage. These properties, combined with its novel mechanism of action and broad spectrum of activity, position this compound as a promising new agent in the treatment of invasive fungal infections.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | MedPath [trial.medpath.com]

- 7. researchgate.net [researchgate.net]

- 8. Safety and Pharmacokinetics of Intravenous and Oral this compound, a First-in-Class Antifungal Agent, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. mdpi.com [mdpi.com]

- 12. journals.asm.org [journals.asm.org]

- 13. Pharmacokinetics, safety, and tolerability of this compound IV to oral switch and multiple IV doses in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

Fosmanogepix: An In-Depth Analysis of Tissue Distribution and Penetration in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosmanogepix is a first-in-class antifungal agent currently under development for the treatment of invasive fungal infections. It is a water-soluble N-phosphonooxymethylene prodrug that is rapidly and completely converted to its active moiety, manogepix, by systemic phosphatases. Manogepix targets the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1), which is essential for the maturation and localization of GPI-anchored proteins necessary for fungal cell wall integrity and virulence.[1] This novel mechanism of action provides activity against a broad spectrum of fungal pathogens, including resistant strains.[1][2] A critical aspect of any new antimicrobial agent's preclinical evaluation is its ability to penetrate and achieve therapeutic concentrations at the site of infection. This technical guide provides a comprehensive overview of the tissue distribution and penetration of this compound in various animal models, presenting key quantitative data, detailed experimental methodologies, and visual representations of experimental workflows.

Quantitative Tissue Distribution of Manogepix

Animal studies have consistently demonstrated that this compound is rapidly absorbed and its active form, manogepix, is extensively distributed to a wide range of tissues.[3][4] The following tables summarize the key pharmacokinetic parameters and tissue concentrations of manogepix observed in different animal models.

Manogepix Plasma Pharmacokinetics in Rabbits

In a non-neutropenic rabbit model of Candida endophthalmitis and hematogenous meningoencephalitis, oral administration of this compound resulted in dose-proportional increases in manogepix plasma concentrations.[5][6]

| This compound Oral Dose (mg/kg BID) | Cmax (μg/mL) | AUC0–12 (μg·h/mL) |

| 25 | 3.96 ± 0.41 | 15.8 ± 3.1 |

| 50 | 4.14 ± 1.1 | 30.8 ± 5.0 |

| 100 | 11.5 ± 1.1 | 95.9 ± 14 |

| Data from a study in non-neutropenic rabbits after multiple oral doses.[7] |

Manogepix Ocular Tissue Penetration in Rabbits

The penetration of manogepix into various ocular compartments was assessed in the same rabbit model. The results demonstrate significant distribution to the aqueous humor, vitreous humor, and choroid.[7]

| This compound Oral Dose (mg/kg BID) | Aqueous Humor (μg/mL) | Vitreous Humor (μg/mL) | Choroid (μg/g) | Aqueous Humor/Plasma Ratio | Vitreous Humor/Plasma Ratio | Choroid/Plasma Ratio |

| 25 | 1.18 ± 0.43 | 0.28 ± 0.08 | 0.05 ± 0.01 | 0.52 | 0.12 | 0.02 |

| 50 | 1.34 ± 0.19 | 0.45 ± 0.10 | 0.14 ± 0.03 | 0.32 | 0.11 | 0.03 |

| 100 | 2.72 ± 0.24 | 1.32 ± 0.39 | 0.48 ± 0.10 | 0.19 | 0.09 | 0.04 |

| Tissue concentrations were measured 1 hour after the last dose of this compound.[5][7] |

Manogepix Central Nervous System (CNS) Tissue Penetration in Rabbits

This compound has shown excellent penetration into the central nervous system.[2][8] In the rabbit model of hematogenous Candida meningoencephalitis, the tissue-to-plasma concentration ratios of manogepix in various CNS compartments were approximately 1:1, which correlated with a significant reduction in the fungal burden.[7]

| Tissue | Tissue/Plasma Concentration Ratio |

| Meninges | ~1.0 |

| Cerebrum | ~1.0 |

| Cerebellum | ~1.0 |

| Spinal Cord | ~1.0 |

| Data from a study in non-neutropenic rabbits with Candida hematogenous meningoencephalitis.[5][7] |

Manogepix Plasma Pharmacokinetics in Mice

In a mouse model of intra-abdominal candidiasis (IAC), a single oral dose of this compound at 78 mg/kg, co-administered with the metabolism inhibitor 1-aminobenzotriazole (ABT), resulted in a peak plasma concentration (Cmax) of 16.15 µg/mL at 3 hours post-dose.[9] The half-life of manogepix is notably shorter in mice (0.9 to 2.75 hours) compared to humans (approximately 2.5 days).[10]

Manogepix Liver Lesion Penetration in Mice

A study in a mouse model of intra-abdominal candidiasis investigated the penetration of manogepix into liver abscess lesions.[9]

| Time Post-Single Dose (hours) | Non-Lesion Liver (μg/g) | Lesion (μg/g) |

| 1 | 18.9 | 1.3 |

| 3 | 24.8 | 4.6 |

| 6 | 23.1 | 7.4 |

| 24 | 9.6 | 5.8 |

| Following a single oral dose of 78 mg/kg this compound with ABT pretreatment in IAC mice.[9] |

The study found that while the initial partitioning of manogepix into liver lesions was slower compared to healthy liver tissue, robust accumulation within the lesions was observed after three days of repeated dosing.[9][11] After three doses, the drug concentration in the lesions was 1.92-fold higher than in the non-lesion liver tissue.[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical studies. The following sections describe the key experimental protocols used to assess the tissue distribution and penetration of this compound.

Rabbit Model of Candida Endophthalmitis and Hematogenous Meningoencephalitis

This model was utilized to evaluate the efficacy and pharmacokinetics of this compound in treating deep-seated Candida infections of the eye and central nervous system.[7]

Caption: Workflow for the rabbit model of Candida endophthalmitis and meningoencephalitis.

Mouse Model of Intra-abdominal Candidiasis (IAC)

This model was employed to assess the penetration of manogepix into abscess lesions, a common feature of intra-abdominal fungal infections.[9]

Caption: Experimental workflow for the mouse intra-abdominal candidiasis model.

Murine Model of Pulmonary Mucormycosis

To evaluate the efficacy of this compound against invasive mold infections, a murine model of pulmonary mucormycosis was utilized.[12]

References

- 1. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Clinical safety and efficacy of novel antifungal, this compound, for the treatment of candidaemia: results from a Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and Pharmacokinetics of this compound (APX001) in the Treatment of Candida Endophthalmitis and Hematogenous Meningoencephalitis in Nonneutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Therapeutic Potential of this compound (APX001) for Intra-abdominal Candidiasis: from Lesion Penetration to Efficacy in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy of Delayed Therapy with this compound (APX001) in a Murine Model of Candida auris Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Genesis of a New Antifungal Era: A Technical Deep Dive into the Discovery and Development of Fosmanogepix

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant fungal pathogens presents a formidable challenge to global health, necessitating the development of novel antifungal agents with unique mechanisms of action. Fosmanogepix, a first-in-class antifungal, represents a significant advancement in the fight against invasive fungal infections. This technical guide provides an in-depth exploration of the discovery and development history of this compound, detailing its mechanism of action, preclinical evaluation, and clinical progression.

From Target Identification to a Clinical Candidate: The Discovery of this compound

The journey to this compound began with a strategic effort to identify novel antifungal targets. Researchers at Eisai Co. initiated a screening program to discover small molecules that could disrupt the fungal cell wall, a structure essential for fungal viability and distinct from mammalian cells.[1]

This screening led to the identification of 1-[4-butylbenzyl]isoquinoline (BIQ), a compound that inhibited both fungal growth and the surface expression of glycosylphosphatidylinositol (GPI)-anchored mannoproteins.[1][2] Further investigation revealed that the target of BIQ was the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1), a conserved enzyme critical for an early step in the GPI-anchor biosynthesis pathway.[1][2][3]

Subsequent lead optimization and structure-activity relationship (SAR) studies led to the discovery of a more potent Gwt1 inhibitor, E1210, which was later named manogepix (MGX).[2][4][5] To improve its pharmaceutical properties, a water-soluble N-phosphonooxymethyl prodrug, this compound (formerly APX001, E1211), was developed.[2][3][4] this compound is rapidly converted in vivo by systemic phosphatases to the active moiety, manogepix.[2][6][7] In 2015, Amplyx Pharmaceuticals in-licensed the compound for further development.[1][2] Pfizer later acquired Amplyx Pharmaceuticals in 2021, continuing the development of this compound.[8]

Mechanism of Action: Inhibition of the Fungal Gwt1 Enzyme

Manogepix exerts its antifungal activity through a novel mechanism of action: the inhibition of the fungal Gwt1 enzyme.[2][3][9] Gwt1 is an inositol acyltransferase that catalyzes an essential early step in the GPI anchor biosynthesis pathway within the endoplasmic reticulum.[3][10] This pathway is responsible for the attachment of a wide array of proteins to the fungal cell surface, which are crucial for cell wall integrity, adhesion, and virulence.[10]

By inhibiting Gwt1, manogepix disrupts the synthesis of GPI-anchored proteins, leading to a cascade of detrimental effects on the fungal cell.[10] This includes defective cell wall integrity, making the fungus susceptible to osmotic stress.[10] The inhibition of Gwt1 has been shown to affect the maturation and localization of GPI-anchored mannoproteins in both Candida albicans and Saccharomyces cerevisiae.[3][5] Importantly, manogepix is highly selective for the fungal Gwt1 enzyme and does not significantly inhibit the mammalian ortholog, PIG-W, ensuring a targeted antifungal effect with minimal off-target activity.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Clinical safety and efficacy of novel antifungal, this compound, for the treatment of candidaemia: results from a Phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. basilea.com [basilea.com]

- 5. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. ml-eu.globenewswire.com [ml-eu.globenewswire.com]

- 9. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 147. Clinical Safety and Efficacy of Novel Antifungal, this compound, in the Treatment of Candidemia: Results from a Phase 2 Proof of Concept Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]

Fosmanogepix: A Technical Guide to a First-in-Class Antifungal for Rare and Emerging Fungal Pathogens

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the face of rising antifungal resistance and the emergence of rare, difficult-to-treat fungal pathogens, novel therapeutic agents with unique mechanisms of action are critically needed. Fosmanogepix, a first-in-class antifungal agent, represents a significant advancement in the field. It is the N-phosphonooxymethylene prodrug of manogepix, which targets a novel fungal enzyme, Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1). By inhibiting Gwt1, manogepix disrupts the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, essential components for the proper localization and function of a wide array of fungal cell surface proteins. This disruption leads to pleiotropic effects on the fungal cell, including impaired cell wall integrity, altered adherence, and inhibition of virulence factors, ultimately resulting in fungal cell death.[1][2][3] this compound boasts a broad spectrum of activity against a wide range of yeasts and molds, including multidrug-resistant strains and pathogens with intrinsic resistance to other antifungal classes.[2][4] With both intravenous and oral formulations demonstrating high bioavailability (>90%), this compound offers a flexible and promising therapeutic option for invasive fungal infections caused by rare and emerging pathogens.[1][4]

Mechanism of Action: Targeting the Fungal Gwt1 Enzyme

This compound is rapidly and completely converted in vivo by systemic phosphatases to its active moiety, manogepix.[5] Manogepix exerts its antifungal activity by inhibiting the fungal Gwt1 enzyme, a conserved inositol acyltransferase crucial for the initial step of GPI anchor biosynthesis in the endoplasmic reticulum.[1][6] This pathway is essential for tethering various proteins to the fungal cell wall, which are vital for cell wall integrity, morphogenesis, adhesion, and nutrient uptake.[6][7]

The inhibition of Gwt1 by manogepix is a competitive mechanism, where manogepix occupies the hydrophobic binding cavity for the enzyme's natural substrate, palmitoyl-CoA.[8] This blockage prevents the acylation of glucosaminyl-phosphatidylinositol (GlcN-PI), a critical step in the GPI anchor synthesis cascade.[2] The disruption of this pathway leads to a failure in the maturation and trafficking of GPI-anchored proteins to the cell surface, resulting in a weakened cell wall and increased susceptibility to osmotic stress.[7] Notably, manogepix shows high selectivity for the fungal Gwt1 enzyme over its human ortholog, PIG-W, contributing to its favorable safety profile.[9]

In Vitro Activity Against Rare and Emerging Fungal Pathogens

Manogepix has demonstrated potent in vitro activity against a broad spectrum of rare and emerging fungal pathogens, many of which exhibit intrinsic resistance to currently available antifungal agents. The activity of manogepix against molds is typically reported as the Minimum Effective Concentration (MEC), which is the lowest drug concentration that produces abnormal, stunted, and highly branched hyphal growth. For yeasts, the Minimum Inhibitory Concentration (MIC) is used.

Data Presentation

The following tables summarize the in vitro activity of manogepix against key rare and emerging fungal pathogens from various preclinical studies.

Table 1: In Vitro Activity of Manogepix Against Rare Molds

| Fungal Species | Number of Isolates | MIC/MEC Range (µg/mL) | MIC/MEC₅₀ (µg/mL) | MIC/MEC₉₀ (µg/mL) | Reference(s) |

| Fusarium solani species complex | 19 | 0.015 - 0.03 | - | - | [3] |

| Fusarium oxysporum species complex | 49 | - | - | - | [10] |

| Fusarium spp. | - | - | 0.016 | 0.06 | [11][12] |

| Scedosporium spp. | 12 | - | 0.06 | 0.12 | [13] |

| Scedosporium spp. | - | - | 0.03 | 0.06 | [11][12] |

| Lomentospora prolificans | - | - | 0.03 | 0.06 | [11][12] |

| Rhizopus arrhizus | 2 | 0.25 - 4.0 | - | - | [9] |

| Lichtheimia ramosa | - | >0.5 | - | - | [14] |

| Rhizomucor pusillus | - | >0.5 | - | - | [14] |

Table 2: In Vitro Activity of Manogepix Against Candida auris

| Study | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Hager et al. | 16 | 0.002 - 0.06 | 0.004 | 0.03 | [2] |

| Wiederhold et al. | 13 | ≤0.002 - 0.03 | 0.03 | 0.03 | [2] |

| Pfaller et al. | 11 | - | 0.004 | 0.015 | [13] |

| New York Outbreak Isolates | 200 | 0.004 - 0.06 | 0.03 | 0.03 | [15] |

| Clinical Trial Isolates (Phase 2) | 9 | 0.004 - 0.03 | - | - | [16] |

Experimental Protocols

In Vitro Susceptibility Testing

The in vitro activity of manogepix is determined using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][14]

-

Methodology: Fungal susceptibility testing is conducted in accordance with CLSI document M38 for filamentous fungi and M27 for yeasts, or the corresponding EUCAST documents.[11]

-

Endpoint Determination: For molds, the MEC is determined as the lowest concentration of manogepix that produces aberrant hyphal growth (e.g., short, branched, and stunted hyphae) as observed microscopically.[14] For yeasts, the MIC is defined as the lowest concentration that causes a significant inhibition of growth compared to the drug-free control.[17]

In Vivo Efficacy Models

The in vivo efficacy of this compound has been evaluated in various murine models of invasive fungal infections.

-

Immunosuppression: Mice (e.g., ICR) are immunosuppressed using cyclophosphamide and cortisone acetate administered prior to and after infection.[3]

-

Infection: Mice are infected intratracheally with a standardized suspension of Scedosporium apiospermum spores.[3]

-

Treatment: Treatment with oral this compound (e.g., 78 or 104 mg/kg) is initiated 16 hours post-infection and continued for a specified duration (e.g., 7 days). In some models, 1-aminobenzotriazole (ABT) is co-administered to enhance the serum half-life of manogepix in mice.[3][18]

-

Endpoints: Efficacy is assessed by monitoring survival over a period of time (e.g., 21 days) and by quantifying the fungal burden in target organs (lungs, kidneys, brain) using quantitative PCR (qPCR) to measure conidial equivalents.[3][19]

-

Immunosuppression: Similar to the scedosporiosis model, mice are rendered neutropenic with cyclophosphamide and cortisone acetate.[3]

-

Infection: Mice are infected via tail vein injection with a standardized suspension of Fusarium solani spores.[3]

-

Treatment: Oral this compound (e.g., 78 or 104 mg/kg) with or without ABT is administered starting 16 hours post-infection for a defined period (e.g., 8 days).[3]

-

Endpoints: Outcomes are measured by survival analysis and determination of fungal burden in the kidneys and brain via qPCR.[3][19]

-

Immunosuppression: A profound state of immunosuppression is induced in mice using cyclophosphamide and cortisone acetate.[20]